molecular formula C10H12BrFN2 B8027125 4-Bromo-3-fluoro-2-(piperidin-1-YL)pyridine

4-Bromo-3-fluoro-2-(piperidin-1-YL)pyridine

Cat. No.: B8027125
M. Wt: 259.12 g/mol
InChI Key: PHLZOBZVAAHMTG-UHFFFAOYSA-N
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Description

4-Bromo-3-fluoro-2-(piperidin-1-YL)pyridine is a heterocyclic compound that contains a pyridine ring substituted with bromine, fluorine, and a piperidine moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both bromine and fluorine atoms in the pyridine ring can significantly influence the compound’s reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-fluoro-2-(piperidin-1-YL)pyridine typically involves the introduction of the piperidine moiety to a pre-functionalized pyridine ring. One common method involves the nucleophilic substitution reaction of 4-bromo-3-fluoropyridine with piperidine under basic conditions. The reaction can be carried out in a solvent such as dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-fluoro-2-(piperidin-1-YL)pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids or esters.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-3-fluoro-2-(piperidin-1-YL)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-3-fluoro-2-(piperidin-1-YL)pyridine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the piperidine moiety can enhance its binding affinity and selectivity for certain targets. Additionally, the bromine and fluorine atoms can influence the compound’s electronic properties, affecting its reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3-fluoro-2-(piperidin-1-YL)pyridine is unique due to the combination of bromine, fluorine, and piperidine moieties in its structureThe presence of both bromine and fluorine atoms can also provide opportunities for further functionalization and derivatization, making it a valuable compound for research and development .

Properties

IUPAC Name

4-bromo-3-fluoro-2-piperidin-1-ylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrFN2/c11-8-4-5-13-10(9(8)12)14-6-2-1-3-7-14/h4-5H,1-3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHLZOBZVAAHMTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=CC(=C2F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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